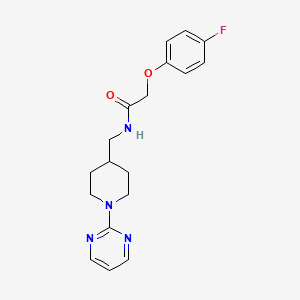![molecular formula C20H25NO2S2 B2434610 2-[4-(Propan-2-ylsulfanyl)phenyl]-N-[4-(Thiophen-2-yl)oxan-4-yl]acetamid CAS No. 2034507-92-9](/img/structure/B2434610.png)
2-[4-(Propan-2-ylsulfanyl)phenyl]-N-[4-(Thiophen-2-yl)oxan-4-yl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(isopropylthio)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide is a useful research compound. Its molecular formula is C20H25NO2S2 and its molecular weight is 375.55. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(isopropylthio)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(isopropylthio)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis, particularly in creating more complex molecules for research.
Biology: Potential as a ligand in biochemical studies, investigating enzyme interactions and inhibitor designs.
Medicine: Investigated for possible therapeutic applications, especially due to its aromatic structure, which might interact with biological receptors.
Industry: Could serve as a precursor in the manufacture of pharmaceuticals or as a part of material science research for developing new polymers or coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Typically, the synthesis involves multiple steps: starting from commercially available reactants, a series of reactions including acylation, thiolation, and coupling reactions form the final compound. The choice of solvents, catalysts, and temperature control are crucial to yield and purity.
Industrial Production Methods: Industrial production might leverage flow chemistry techniques to streamline synthesis and scale up the production while maintaining strict control over reaction conditions to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: It undergoes oxidation, potentially at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, affecting the structure significantly.
Substitution: Electrophilic aromatic substitution reactions, especially at the phenyl and thiophene rings, are possible.
Common Reagents and Conditions:
Oxidation: Using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: Sodium borohydride or lithium aluminium hydride could be employed.
Substitution: Various halogens and metal catalysts (e.g., palladium) under controlled temperatures.
Major Products Formed: These reactions produce a range of derivatives like sulfoxides, reduced amides, and halogenated aromatics.
Wirkmechanismus
Molecular Targets and Pathways: Likely targets include various enzymes and receptors due to its aromatic and heterocyclic structures. The exact mechanism might involve binding to specific protein sites, altering their function or stability. Research is ongoing to pinpoint the precise pathways.
Vergleich Mit ähnlichen Verbindungen
"2-(4-(methylthio)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide"
"2-(4-(isopropylthio)phenyl)-N-(4-(thiophen-2-yl)butyramide"
"4-(isopropylthio)-N-(4-(thiophen-2-yl)butyramide)benzamide"
Uniqueness: The presence of the isopropylthio and tetrahydro-2H-pyran groups distinguishes it from its analogs, potentially offering different reactivity and binding characteristics. These structural features might endow it with unique chemical properties and biological activities.
Now, I want to learn about YOU: what got you interested in this compound?
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-(4-thiophen-2-yloxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2/c1-15(2)25-17-7-5-16(6-8-17)14-19(22)21-20(9-11-23-12-10-20)18-4-3-13-24-18/h3-8,13,15H,9-12,14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMUFWJGRCKOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2434527.png)
![5-bromo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2434530.png)
![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
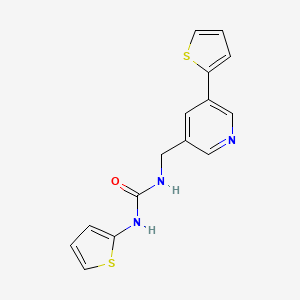


![methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2434540.png)
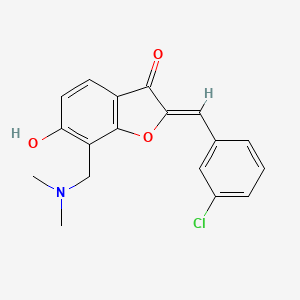
![Ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2434543.png)
![3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2434546.png)
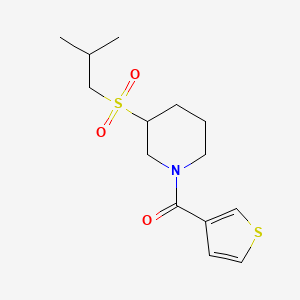
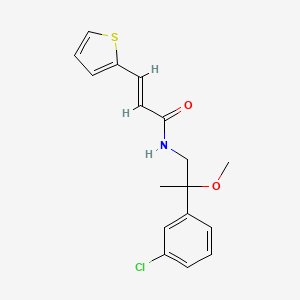
![3-[Benzyl(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2434549.png)
